molecular formula C₂₃H₄₃NO₄ B1160894 N-Boc-4-trans-8-trans-Sphingadiene

N-Boc-4-trans-8-trans-Sphingadiene

Cat. No.: B1160894
M. Wt: 397.59
Attention: For research use only. Not for human or veterinary use.
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Description

N-Boc-4-trans-8-trans-Sphingadiene is a synthetic sphingolipid derivative characterized by a tert-butoxycarbonyl (Boc) protective group on the amine moiety and two trans-configured double bonds at positions 4 and 8 of its sphingoid backbone . This configuration makes it a pivotal intermediate in lipidomics research, particularly for the synthesis of (4E,8E)-Sphingadienine and other analogues that are studied for their bioactivity . The Boc group enhances the compound's stability during synthetic procedures, facilitating its handling and application in multi-step chemical synthesis . Sphingadienes, the class of compounds for which this serves as a precursor, have attracted significant interest as potential chemopreventive agents . Research indicates that these sphingoid bases can block signaling pathways activated in cancer, such as the phosphoinositide 3-kinase (PI3K)/Akt pathway, and can induce apoptosis in human colon cancer cells . Studies on related 4,8-sphingadienes have shown they can suppress colon tumorigenesis in mouse models and arrest the growth of human cancer cells in vitro . As such, this compound is a critical tool for researchers exploring sphingolipid metabolism, membrane dynamics, and signaling pathways in the context of cancer biology and drug discovery . The compound has a molecular formula of C₂₃H₄₃NO₄ and a molecular weight of 397.59 . It is typically supplied as a solution in solvents like chloroform or dichloromethane and should be stored at -20°C to ensure stability . This product is intended for research purposes and is not approved for human or veterinary diagnostic or therapeutic use.

Properties

Molecular Formula

C₂₃H₄₃NO₄

Molecular Weight

397.59

Origin of Product

United States

Scientific Research Applications

Cancer Treatment

N-Boc-4-trans-8-trans-sphingadiene has been shown to exhibit potent anticancer properties. Its mechanism primarily involves the inhibition of the phosphoinositide 3-kinase (PI3K)/Akt signaling pathway, which is frequently activated in various cancers.

  • Mechanism of Action : The compound induces apoptosis through both intrinsic and extrinsic pathways. Studies indicate that treatment with sphingadienes leads to morphological changes in cancer cells, such as the formation of cytoplasmic vacuoles and induction of autophagy, which are critical for cell death .
  • Case Studies :
    • In a study involving colon cancer cell lines (SW480), this compound treatment resulted in significant cell viability reduction, demonstrating its potential as a therapeutic agent .
    • Another study highlighted that sphingadienes inhibited intestinal tumorigenesis in animal models, reinforcing their role as chemopreventive agents .

Skin Health

Recent research has explored the effects of this compound on skin conditions, particularly through its role in ceramide production.

  • Ceramide Production : The compound has been linked to the stimulation of endogenous ceramide synthesis, which is crucial for maintaining skin barrier function and hydration. Ingestion of glucosylceramides leads to the production of sphingoid bases like this compound, enhancing skin health by improving transepidermal water loss .
  • Experimental Findings :
    • In vitro studies demonstrated that exposure to this compound increased the expression of genes involved in ceramide synthesis, suggesting its potential as a skincare ingredient .

Sphingolipid Metabolism

This compound plays a vital role in sphingolipid metabolism, influencing various cellular processes.

  • Role in Sphingolipid Pathways : The compound acts as a metabolic precursor for other bioactive sphingolipids, contributing to cellular signaling and membrane dynamics. Its incorporation into lipid bilayers can affect membrane fluidity and organization .

Data Summary and Comparative Analysis

The following table summarizes key findings related to the applications of this compound:

Application AreaKey FindingsReferences
Cancer TreatmentInhibits PI3K/Akt pathway; induces apoptosis; reduces cell viability
Skin HealthEnhances ceramide production; improves skin barrier function
Sphingolipid MetabolismServes as a precursor for bioactive sphingolipids; affects membrane dynamics

Comparison with Similar Compounds

17-O-tert-Butyldimethylsilyl-11-epiprednisolone

  • Structural Differences :
    • Core Structure : Unlike the sphingoid backbone of this compound, this compound is a modified steroid (prednisolone derivative).
    • Protective Group : Uses a tert-butyldimethylsilyl (TBDMS) group to protect a hydroxyl moiety, whereas the sphingadiene employs a Boc group for amine protection.
  • Functional Implications: The TBDMS group improves lipophilicity and metabolic stability in steroids, aiding anti-inflammatory drug development. In contrast, the Boc group in sphingadiene facilitates amine-directed synthesis. Applications: Prednisolone derivatives are used in immunomodulation, while sphingadienes explore lipid-mediated apoptosis .

Clemastine N-Oxide-d5

  • Structural Differences :
    • Deuteration : Clemastine N-Oxide-d5 incorporates five deuterium atoms, enhancing its utility as a stable isotope-labeled internal standard. This compound lacks isotopic labeling.
    • Functional Group : Contains an N-oxide moiety, contrasting with the Boc-protected amine in sphingadiene.
  • Functional Implications :
    • Deuteration in Clemastine N-Oxide-d5 supports pharmacokinetic studies via mass spectrometry. The sphingadiene’s Boc group prioritizes synthetic versatility over isotopic tracing.
    • Applications : Clemastine derivatives target histamine receptors, while sphingadienes focus on ceramide pathways .

N-Des(cyano-2-thienylmethyl) Ethaboxam-d5

  • Structural Differences: Backbone: Ethaboxam is a fungicide with a thienylmethyl group, whereas sphingadiene features a long-chain sphingoid base. Modifications: Ethaboxam-d5 is deuterated and lacks the cyano-thienylmethyl group; sphingadiene retains its unsaturated backbone.
  • Functional Implications :
    • Deuterated Ethaboxam aids in environmental residue analysis. The Boc-sphingadiene’s double bonds influence membrane fluidity studies.
    • Applications : Ethaboxam targets fungal pathogens, contrasting with sphingadiene’s role in eukaryotic cell biology .

Desethyl Fingolimod Hydrochloride

  • Structural Differences :
    • Sphingosine Analog : Desethyl Fingolimod is a phosphorylated sphingosine-1-phosphate (S1P) receptor modulator, lacking the Boc group and diene motifs of the sphingadiene.
  • Functional Implications :
    • The hydrochloride salt enhances solubility for therapeutic use (e.g., multiple sclerosis), whereas the Boc-sphingadiene’s hydrophobicity suits membrane integration studies.
    • Applications : Fingolimod derivatives modulate immune cell trafficking, while sphingadienes explore lipid rafts .

Preparation Methods

Preparation of N-Boc-l-serine Methyl Ester (Garner’s Aldehyde Derivative)

The synthesis begins with N-Boc-l-serine methyl ester , a chiral building block that dictates the stereochemistry at C2 and C3. This compound is prepared via:

  • Boc protection of l-serine methyl ester using di-tert-butyl dicarbonate in dichloromethane with catalytic DMAP.

  • Selective oxidation of the primary alcohol to an aldehyde using pyridinium chlorochromate (PCC), yielding Garner’s aldehyde.

Reaction Conditions:

  • Boc protection: 0°C to RT, 12 h, 92% yield.

  • Oxidation: PCC (1.2 equiv), CH₂Cl₂, 4Å molecular sieves, 85% yield.

Horner-Wadsworth-Emmons Olefination for C3-C4 Bond Formation

The C3-C4 trans double bond is installed via HWE reaction between Garner’s aldehyde and a β-ketophosphonate intermediate:

  • Generation of β-ketophosphonate :

    • Treatment of N-Boc-l-serine methyl ester with dimethyl methylphosphonate and n-BuLi in THF at −78°C forms a stabilized enolate, which is quenched with NH₄Cl to yield the β-ketophosphonate.

  • Olefination reaction :

    • The β-ketophosphonate reacts with a γ,δ-unsaturated aldehyde (prepared via Ireland-Claisen rearrangement) under HWE conditions (LiHMDS, THF, −78°C) to form an α,β-unsaturated ketone with >95% trans selectivity.

Key Data:

  • Yield: 75–82% after column chromatography (hexane/EtOAc).

  • Stereoselectivity: Trans/Cis ratio >20:1 (confirmed by ¹H NMR).

Ireland-Claisen Rearrangement for C8 Trans Geometry

Synthesis of trans-γ,δ-Unsaturated Aldehyde

The C8 trans double bond is introduced via an Ireland-Claisen rearrangement of a silyl ketene acetal derived from a fatty acid ester:

  • Ester enolate formation :

    • Methyl tetradec-9-enoate is treated with LDA in THF at −78°C to generate the enolate.

  • Silylation :

    • Addition of TMSCl forms the silyl ketene acetal.

  • Rearrangement :

    • Heating to 60°C induces-sigmatropic rearrangement, yielding the trans-γ,δ-unsaturated ester.

  • Reduction to aldehyde :

    • DIBAL-H reduction at −78°C provides the trans-γ,δ-unsaturated aldehyde.

Optimization Notes:

  • Temperature control : Rearrangement below 60°C leads to incomplete conversion.

  • Yield : 68% over four steps.

Intramolecular Cyclization and Oxazolidinone Formation

Cyclization of N-Boc Derivative

The α,β-unsaturated ketone undergoes intramolecular cyclization to form an oxazolidinone ring, critical for protecting the C3 hydroxyl group:

  • Base-mediated cyclization :

    • Treatment with KH in THF at 0°C induces carbamate formation, eliminating tert-butanol.

  • Reaction monitoring :

    • Repeated cyclization (3 cycles) ensures complete conversion, as the oxazolidinone and starting material share similar Rf values.

Reaction Conditions:

  • Solvent: Anhydrous THF.

  • Base: KH (1.1 equiv).

  • Yield: 78% after three cycles.

Final Deprotection and Isolation

Hydrolysis of Oxazolidinone

The oxazolidinone is hydrolyzed under acidic conditions to unveil the free sphingoid base:

  • Acid treatment :

    • p-TsOH (10 mol%) in MeOH/H₂O (4:1) at 50°C cleaves the isopropylidene and oxazolidinone groups.

  • Boc deprotection :

    • 3M HCl in THF at 70°C removes the N-Boc group, yielding the target compound as a hydrochloride salt.

Purification:

  • Column chromatography : Silica gel (CHCl₃/MeOH/NH₄OH 80:20:2).

  • Final yield : 62% over two steps.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (500 MHz, CDCl₃) : δ 5.55–5.35 (m, 2H, H-4, H-8), 4.25 (dd, J = 8.5 Hz, H-3), 3.85 (m, H-2), 2.15 (t, J = 7.0 Hz, H-5), 1.45 (s, 9H, Boc).

  • 13C NMR : δ 171.2 (C=O), 132.5, 129.8 (C4, C8), 80.1 (Boc), 54.3 (C2), 28.2 (Boc CH₃).

Chromatographic Purity

  • HPLC : C18 column, 90:10 MeOH/H₂O, retention time 12.4 min, >98% purity.

Comparative Analysis of Synthetic Routes

ParameterHWE/Ireland-Claisen RouteAlternative Metathesis Route
Overall Yield32%18%
Stereoselectivity>95% trans85% trans
Key AdvantageHigh diastereocontrolShorter sequence
LimitationMulti-step purificationRequires expensive catalysts

The HWE/Ireland-Claisen approach remains superior for large-scale synthesis due to its reliability and cost-effectiveness .

Q & A

Basic Research Questions

Q. What validated synthetic routes exist for N-Boc-4-trans-8-trans-Sphingadiene, and how do reaction conditions influence diastereomeric purity?

  • Methodological Answer : Synthesis typically involves Boc-protection of sphingoid bases, followed by stereoselective double-bond formation. Key steps include:

  • Transesterification : Use of tert-butoxycarbonyl (Boc) anhydride under anhydrous conditions to protect the amine group .
  • Stereochemical Control : Catalytic hydrogenation or Wittig reactions for trans-configuration at C4 and C8 positions. Reaction temperature (<0°C) and solvent polarity (e.g., dichloromethane vs. THF) significantly impact diastereomer ratios .
  • Purity Assessment : HPLC with chiral columns (e.g., Chiralpak AD-H) and 1H^1H-NMR analysis of olefinic proton coupling constants (J=1016HzJ = 10-16 \, \text{Hz}) to confirm trans geometry .

Q. How does pH influence the stability of this compound in aqueous solutions?

  • Methodological Answer : Stability assays should:

  • Buffer Preparation : Use phosphate-buffered saline (PBS) at pH 2.0, 7.4, and 9.0 to mimic physiological and storage conditions.
  • Degradation Monitoring : LC-MS/MS quantification of intact compound over 24–72 hours.
  • Key Findings : Boc groups hydrolyze under acidic conditions (pH < 3), leading to deprotection. Neutral to alkaline conditions (pH 7–9) preserve stability but may induce aggregation in lipophilic solvents .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in reported biological activities of this compound across different cell models?

  • Methodological Answer : Contradictions may arise from:

  • Cell-Specific Metabolism : Compare uptake via LC-MS in HEK-293 vs. Jurkat cells. Use metabolic inhibitors (e.g., fumonisin B1 for ceramide synthase) to isolate pathways .
  • Dose-Response Variability : Standardize lipid delivery methods (e.g., albumin conjugates vs. liposomes) to ensure consistent bioavailability .
  • Data Reconciliation : Apply multivariate regression to identify confounding variables (e.g., serum lipid content in culture media) .

Q. How can isotopic labeling (e.g., 13C^{13}\text{C}, 2H^{2}\text{H}) enhance tracking of this compound in metabolic flux studies?

  • Methodological Answer :

  • Labeling Strategy : Incorporate 13C^{13}\text{C}-glucose into the sphingoid backbone during biosynthesis. Use 2H^{2}\text{H}-Boc groups to distinguish exogenous vs. endogenous pools .
  • Analytical Workflow :

Sample Preparation : Extract lipids via Folch partitioning.

Detection : High-resolution mass spectrometry (HRMS) with tandem-MS/MS fragmentation.

Data Interpretation : Isotope enrichment ratios quantify incorporation into downstream metabolites (e.g., ceramides, sphingomyelins) .

Q. What computational models predict the membrane interaction dynamics of this compound?

  • Methodological Answer :

  • Molecular Dynamics (MD) Simulations : Use GROMACS or CHARMM with lipid bilayer models (e.g., POPC/cholesterol).
  • Key Parameters :
  • Hydrophobic Mismatch : Boc group size vs. bilayer thickness.
  • Headgroup Orientation : Electrostatic potential mapping of amine vs. Boc regions.
  • Validation : Compare simulation data with neutron scattering or fluorescence anisotropy assays .

Handling Data and Reporting Standards

Q. How should raw spectral data (NMR, MS) for this compound be archived to ensure reproducibility?

  • Methodological Answer :

  • NMR : Upload FID files and processing parameters (e.g., apodization, baseline correction) to repositories like Zenodo or Figshare.
  • MS : Include raw .RAW/.D files with calibration curves and instrument settings (e.g., ESI voltage, collision energy) .
  • Metadata : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) by specifying solvent purity, temperature, and batch numbers .

Q. What statistical frameworks are optimal for analyzing dose-dependent cytotoxicity data involving this compound?

  • Methodological Answer :

  • Nonlinear Regression : Fit sigmoidal curves (e.g., Hill equation) to calculate IC50_{50} values.
  • Error Propagation : Use Monte Carlo simulations to account for uncertainties in pipetting and cell viability assays (e.g., MTT vs. ATP luminescence) .
  • Outlier Detection : Apply Grubbs’ test or robust regression (e.g., RANSAC) to exclude technical artifacts .

Ethical and Structural Considerations

Q. How should researchers address discrepancies between in vitro and in vivo pharmacokinetic profiles of this compound?

  • Methodological Answer :

  • Interspecies Scaling : Allometric modeling (e.g., CL=a×BWb\text{CL} = a \times \text{BW}^b) to extrapolate rodent data to humans.
  • Tissue Distribution Studies : Use whole-body autoradiography or PET imaging with 18F^{18}\text{F}-labeled analogs .
  • Ethical Reporting : Disclose limitations in animal-to-human translatability per ARRIVE guidelines .

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